molecular formula C9H11N3O2 B8120390 4-Pyrrolidine-1-yl-3-nitropyridine

4-Pyrrolidine-1-yl-3-nitropyridine

Cat. No.: B8120390
M. Wt: 193.20 g/mol
InChI Key: VPDKFZFEMLJRDJ-UHFFFAOYSA-N
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Description

4-Pyrrolidine-1-yl-3-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at the 3-position and a pyrrolidine ring at the 4-position. The nitro group is strongly electron-withdrawing, polarizing the pyridine ring and enhancing its electrophilic character. The pyrrolidine substituent introduces steric bulk and conformational flexibility due to its puckered ring structure, which can influence intermolecular interactions and reactivity .

Properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)9-7-10-4-3-8(9)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDKFZFEMLJRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Features of Pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Electronic Effect
4-Pyrrolidine-1-yl-3-nitropyridine 3-NO₂, 4-pyrrolidine 207.22 (base) Nitro, pyrrolidine Strong electron-withdrawing
4-(3-((tert-BDMS-O)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine 3-I, 5-NO₂, 4-pyrrolidine (modified) ~450 (estimated) Iodo, nitro, silyl ether Electron-withdrawing (NO₂), bulky (I, BDMS)
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 3-NH₂, 4-pyrrolidine 236.14 Amine, pyrrolidine Electron-donating (NH₂)
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide Pyrrolidine-carboxamide, 4-Cl 240.69 Carboxamide, chloroaryl Moderate electron-withdrawing (Cl)

Key Observations :

  • The nitro group in this compound increases electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the amine substituent in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride donates electrons, making the ring less reactive toward electrophiles .
  • Steric hindrance is significant in iodinated and silyl ether derivatives (e.g., tert-BDMS-modified compound from ), which may limit accessibility to reactive sites compared to the parent nitro-pyrrolidine compound.

Conformational Flexibility and Ring Puckering

The pyrrolidine ring adopts a puckered conformation due to its non-planar structure, as described by Cremer and Pople’s ring puckering coordinates . This puckering influences the spatial arrangement of substituents:

  • In this compound, the pyrrolidine’s envelope conformation may enhance solubility in polar solvents or facilitate interactions with biological targets.
  • By contrast, N-(4-Chlorophenyl)pyrrolidine-1-carboxamide exhibits intermolecular hydrogen bonding via its carboxamide group, stabilizing its crystal lattice.

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